molecular formula C15H18N2O4 B8328563 (5-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate

(5-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate

Cat. No. B8328563
M. Wt: 290.31 g/mol
InChI Key: XOQGHMCBVQZZPN-UHFFFAOYSA-N
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Patent
US07820683B2

Procedure details

Sodium hydride (1.24 g, 60% in oil, 31 mmol) was added portion-wise to a solution of 5-methoxyquinazolin-4(3H)-one (5 g, 28.4 mmol; obtained as described in WO-96/09294) in anhydrous DMF (50 ml) while maintaining the temperature at 25° C. The mixture was stirred at room temperature for 30 minutes. Chloromethyl pivalate (4.45 ml, 31 mmol) was added at room temperature for 3 hours. Additional sodium hydride (0.12 g, 3 mmol) and chloromethyl pivalate (0.67 ml, 4.5 mmol) were added and the mixture was stirred another hour. After evaporation of the solvents under high vacuum, the mixture was diluted with water and extracted with DCM. After drying with magnesium sulfate and evaporation of the solvents, the residue was purified by chromatography on silica gel (eluant: ethyl acetate-petroleum ether, 6:4 to 8:2) to give (5-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate as a white solid (7.4 g, 90%); HPLC tR: 2.69 min; Mass spectrum MH+ 291.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[C:7](=[O:15])[NH:8][CH:9]=[N:10]2.[C:16]([O:22][CH2:23]Cl)(=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18]>CN(C=O)C>[C:16]([O:22][CH2:23][N:8]1[C:7](=[O:15])[C:6]2[C:11](=[CH:12][CH:13]=[CH:14][C:5]=2[O:4][CH3:3])[N:10]=[CH:9]1)(=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(NC=NC2=CC=C1)=O
Step Two
Name
Quantity
4.45 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Step Three
Name
Quantity
0.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
the mixture was stirred another hour
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents under high vacuum
ADDITION
Type
ADDITION
Details
the mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulfate and evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (eluant: ethyl acetate-petroleum ether, 6:4 to 8:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OCN1C=NC2=CC=CC(=C2C1=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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